molecular formula C12H15FN2O3 B3325422 Linezolid impurity 3 CAS No. 212325-40-1

Linezolid impurity 3

カタログ番号: B3325422
CAS番号: 212325-40-1
分子量: 254.26 g/mol
InChIキー: IKISJVHYIWZBRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linezolid impurity 3 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.

科学的研究の応用

Linezolid impurity 3 is studied extensively in scientific research to understand its formation, stability, and impact on the efficacy of Linezolid. It is used in:

    Chemistry: To develop and optimize synthetic routes for Linezolid and its derivatives.

    Biology: To study the biological activity and potential toxicity of impurities.

    Medicine: To ensure the safety and efficacy of Linezolid by controlling impurity levels.

    Industry: To improve manufacturing processes and quality control measures

作用機序

Target of Action

Linezolid, the parent compound of Linezolid impurity 3, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it a key point of action for Linezolid and its impurities.

Mode of Action

Linezolid, and by extension this compound, exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial protein synthesis pathway. By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex . This action disrupts the protein synthesis pathway, leading to a halt in bacterial reproduction and growth.

Pharmacokinetics

Linezolid has a high oral bioavailability and an extensive volume of distribution . It is primarily eliminated via non-renal routes, with renal clearance accounting for approximately 30-35% of total clearance

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing the formation of the 70S initiation complex, it halts bacterial protein synthesis . This leads to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .

Action Environment

The action of this compound, like that of Linezolid, can be influenced by various environmental factors. For instance, the stability of Linezolid in parenteral nutrition mixtures was found to be affected by storage conditions . It remained stable at 4–6 °C throughout the study, while at 25 °C, it was stable over a period of 24 hours required for administration of parenteral nutrition mixtures . Similar environmental factors may also influence the action, efficacy, and stability of this compound.

Safety and Hazards

Linezolid causes damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

The isolation, characterization, and control of impurities in pharmaceutical substances are being reviewed with greater attention based on national regulatory and international guidelines . To ensure the quality of APIs and finished drug products, impurities must be monitored carefully during process development, optimization, and process changeover .

生化学分析

Biochemical Properties

Linezolid impurity 3, like Linezolid, may interact with various enzymes, proteins, and other biomolecules. It is known that Linezolid binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, thus inhibiting bacterial mRNA translation . It is also a weak, reversible, nonselective inhibitor of monoamine oxidase .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For instance, Linezolid has been shown to inhibit the phagocytic ability, cytokine synthesis, and secretion of immune cells, as well as the expressions of immune-related genes at the mRNA level under the stimulation of endotoxin or pathogens .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Linezolid. Linezolid exerts its effects at the molecular level by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, Linezolid was found to be stable at 4–6 °C throughout the course of a study, whereas at 25 °C it proved stable over a period of 24 hours required for administration of parenteral nutrition mixtures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the combination effects of baicalin with Linezolid against Staphylococcus aureus biofilm-related infections, baicalin and Linezolid were found to exert a synergistic bactericidal effect when combined .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, Linezolid is metabolized by non-enzymatic pathways, with the liver playing a key role in Linezolid clearance .

Transport and Distribution

This compound may be transported and distributed within cells and tissues in a manner similar to Linezolid. Linezolid resistance genes were found to be widespread among various niches, and horizontal transfer played a crucial role in driving the circulation of Linezolid resistance reservoirs at the human-animal-environment interfaces .

準備方法

The synthesis of Linezolid impurity 3 involves several steps. One common synthetic route starts with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. This intermediate undergoes further reactions, including the formation of oxazolidinone and subsequent reactions with mesyl chloride and sodium azide . Industrial production methods often involve optimizing these steps to maximize yield and minimize impurities .

化学反応の分析

Linezolid impurity 3 undergoes various chemical reactions, including:

類似化合物との比較

Linezolid impurity 3 can be compared with other impurities formed during the synthesis of Linezolid, such as:

    Desfluorolinezolid: Formed during the reduction of azide intermediates.

    Bis-linezolid: Formed during the final acetylation step.

    Oxazolidinone derivatives: Formed during various intermediate steps. These impurities differ in their chemical structures and formation pathways, highlighting the complexity of the synthesis process and the need for stringent quality control.

特性

IUPAC Name

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKISJVHYIWZBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Difluoronitrobenzene (PREPARATION 1, 24.967 g, 156.94 mmol) is added to a mixture of morpholine (60.0 ml, 688 mmol, 4.38 eq) in THF (30 ml) at −6°. The mixture is permitted to warm to 10° over 2 hrs then maintained at 10° for ½ hr. A mixture of citric acid monohydrate (75 g, 357 mmol, 2.27 eq) in water (365 ml) is added with concomitant exotherm to 28°. The phases are separated and the aqueous washed with toluene (95 ml). The organic phases are washed with water (315 ml), the aqueous back wash extracted with toluene (95 ml) and concentrated under reduced pressure. Toluene (76 ml) and methanol (60 ml) are added followed by palladium on carbon (5%, 50% water wet, 3.1370 g, 0.7371 mmol, 0.00470 eq) and the mixture sealed in a Parr shaker. Hydrogen pressure (40 PSI) is applied and maintained while agitating for 4.5 hrs. The catalyst is then removed by filtration under reduced pressure and washed with toluene (100 ml). The mixture is cooled to 2° and a mixture of aqueous potassium carbonate (47%, 17.1 ml, 85 mmol, 0.54 eq) and water (150 ml) is added. Methyl chloroformate (16.4 ml, 212 mmol, 1.35 eq) is then added while maintaining the temperature at about 3-3.5°. The resultant slurry is permitted to warm to 20-25° and stirred 17 hrs. The mixture is warmed to 75° to give a solution, then cooled to 46°, heptane (333 ml) added, then the mixture cooled to 0°, the precipitate collected by filtration with reduced pressure, washed with heptane (100 ml cooled to 5°) then water (230 ml cooled to 5°) and dried to give the title compound, TLC (silica gel; methanol/methylene chloride, 5/95) Rf=0.74 (one spot); NMR (CDCl3) 3.03, 3.76, 3.86, 6.75, 6.87, 6.98, 7.27; CMR (CDCl3) 51.18, 52.42, 67.03, 107.81, 114.56, 119.00, 133.25, 135.77, 154.07, 155.70,
Quantity
333 mL
Type
solvent
Reaction Step One
Quantity
24.967 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
365 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
16.4 mL
Type
reactant
Reaction Step Six
Quantity
3.137 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linezolid impurity 3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linezolid impurity 3
Reactant of Route 3
Reactant of Route 3
Linezolid impurity 3
Reactant of Route 4
Reactant of Route 4
Linezolid impurity 3
Reactant of Route 5
Reactant of Route 5
Linezolid impurity 3
Reactant of Route 6
Reactant of Route 6
Linezolid impurity 3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。